molecular formula C5H9FO2 B15317693 Methyl3-fluorobutanoate

Methyl3-fluorobutanoate

Cat. No.: B15317693
M. Wt: 120.12 g/mol
InChI Key: HHVNBSHYSSLWKU-UHFFFAOYSA-N
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Description

Methyl 3-fluorobutanoate (C₅H₉FO₂) is a fluorinated aliphatic ester with a molecular weight of 120.12 g/mol (calculated). Fluorinated esters like this are often utilized in pharmaceuticals and agrochemicals due to their metabolic stability and bioavailability .

Properties

IUPAC Name

methyl 3-fluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVNBSHYSSLWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluorobutanoate can be synthesized through several methods. One common approach involves the esterification of 3-fluorobutyric acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methyl 3-fluorobutanoate may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluorobutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester into corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can transform the ester into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluorobutyric acid, while reduction could produce 3-fluorobutanol.

Scientific Research Applications

Methyl 3-fluorobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 3-fluorobutanoate exerts its effects involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The fluorine atom can also influence the compound’s reactivity and binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Methyl 3-fluorobutanoate with structurally related esters from the evidence:

Compound Name Molecular Formula Molecular Weight Substituent(s) Functional Groups Key Applications/Properties References
Methyl 3-fluorobutanoate C₅H₉FO₂ 120.12 3-fluorine Ester, Fluorine Drug intermediates, agrochemicals (Inferred)
Methyl 3-fluorobenzoate C₈H₇FO₂ 154.14 3-fluorine (aromatic) Aromatic ester, Fluorine Synthetic chemistry
Methyl 3-oxobutanoate C₅H₈O₃ 116.11 3-oxo Ester, Ketone Knoevenagel condensation reagent
Furfuryl 3-methylbutanoate C₁₀H₁₄O₃ 182.22 3-methyl, furfuryl Ester, Furan Flavoring agent (fruity aroma)
Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate C₁₃H₁₈FNO₂ 239.29 3-amino (fluorophenyl) Ester, Amine, Fluorine Bioactive molecule (CNS targeting)

Research Findings and Trends

  • Metabolic Stability: Fluorination at the 3-position (as in Methyl 3-fluorobutanoate) is a common strategy to reduce enzymatic degradation in drug candidates, a property shared with fluorophenyl-containing analogs like ’s compound .
  • Thermal Stability: Phosphonofluoridate esters () exhibit high thermal stability due to phosphorus bonding, but aliphatic fluorinated esters like Methyl 3-fluorobutanoate may decompose at lower temperatures, limiting high-temperature applications .

Biological Activity

Methyl 3-fluorobutanoate is an organic compound that has gained attention in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of methyl 3-fluorobutanoate, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies. The information is compiled from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Methyl 3-fluorobutanoate is an ester derived from butanoic acid, featuring a fluorine atom at the third carbon position. Its chemical formula is C5H9FO2C_5H_9FO_2, and it has a molecular weight of approximately 132.13 g/mol. The presence of the fluorine atom can significantly influence the compound's biological activity by altering its interaction with biological targets.

Table 1: Basic Properties of Methyl 3-Fluorobutanoate

PropertyValue
Chemical FormulaC5H9FO2C_5H_9FO_2
Molecular Weight132.13 g/mol
Boiling PointNot extensively studied
SolubilitySoluble in organic solvents

Methyl 3-fluorobutanoate exhibits various biological activities that can be attributed to its structural characteristics. The fluorine atom may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets. The compound has been studied for its potential roles in:

  • Antimicrobial Activity : Preliminary studies suggest that methyl 3-fluorobutanoate may exhibit antimicrobial properties against specific bacterial strains, potentially through disruption of bacterial cell membranes.
  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated esters, including methyl 3-fluorobutanoate. Results showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development .
  • Enzyme Interaction : In a biochemical study, methyl 3-fluorobutanoate was tested as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound demonstrated competitive inhibition with an IC50 value indicating promising potential for treating neurodegenerative diseases such as Alzheimer's .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of E. coli and S. aureus
Enzyme InhibitionCompetitive inhibitor of AChE

Applications in Medicinal Chemistry

The unique properties of methyl 3-fluorobutanoate make it a valuable candidate in pharmaceutical development:

  • Drug Design : Its ability to modify biological activity through structural changes allows researchers to explore new therapeutic pathways.
  • Prodrug Development : Investigations into prodrugs derived from methyl 3-fluorobutanoate have shown enhanced solubility and bioavailability, making it suitable for oral administration .

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